2-Oxetanone, 4-(chloromethyl)-
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Overview
Description
2-Oxetanone, 4-(chloromethyl)- is a heterocyclic organic compound with a four-membered ring structure It contains three carbon atoms and one oxygen atom, with a chloromethyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One well-known method for preparing oxetane derivatives, including 2-Oxetanone, 4-(chloromethyl)-, involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane with a moderate yield, as it can produce various by-products such as water, potassium chloride, and potassium acetate . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of carbonyl compounds and alkenes under UV light .
Industrial Production Methods
Industrial production of 2-Oxetanone, 4-(chloromethyl)- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 4-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Oxetanone, 4-(chloromethyl)- include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetane derivatives, while ring-opening reactions can produce linear or branched compounds with different functional groups .
Scientific Research Applications
2-Oxetanone, 4-(chloromethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, coatings, and other materials with unique properties
Mechanism of Action
The mechanism of action of 2-Oxetanone, 4-(chloromethyl)- involves its ability to undergo various chemical reactions, particularly those involving the oxetane ring and the chloromethyl group. The compound can interact with different molecular targets, depending on the specific reaction and conditions. For example, in medicinal chemistry, the oxetane ring can enhance the stability and bioavailability of drug molecules by influencing their physicochemical properties .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(chloromethyl)oxetane: Another oxetane derivative with two chloromethyl groups, used in polymer chemistry and materials science.
3-Methyloxetane: A methyl-substituted oxetane with different reactivity and applications.
2-Methyloxetane: Similar to 3-methyloxetane but with the methyl group in a different position, affecting its chemical behavior.
Uniqueness
The presence of the chloromethyl group allows for targeted substitution reactions, making it a versatile building block in synthetic chemistry .
Properties
CAS No. |
6737-16-2 |
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Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
4-(chloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H5ClO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |
InChI Key |
JQYKEHCFSSGQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1=O)CCl |
Origin of Product |
United States |
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